molecular formula C23H17ClN2O3 B14702674 2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4'-phenylacetophenone CAS No. 25912-22-5

2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4'-phenylacetophenone

Cat. No.: B14702674
CAS No.: 25912-22-5
M. Wt: 404.8 g/mol
InChI Key: VYOAZYSLWRAWSH-UHFFFAOYSA-N
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Description

2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4’-phenylacetophenone is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a chloro and hydroxy group, and an acetophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4’-phenylacetophenone typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-8-hydroxyquinoline and 4’-phenylacetophenone.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Reaction Steps: The 5-chloro-8-hydroxyquinoline is first activated by the base, followed by nucleophilic substitution with 4’-phenylacetophenone to form the desired product.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4’-phenylacetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4’-phenylacetophenone has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4’-phenylacetophenone involves its interaction with various molecular targets:

    Molecular Targets: The compound can chelate metal ions, which is crucial for its biological activity.

    Pathways Involved: It may inhibit enzymes by binding to their active sites or interfere with cellular processes by chelating essential metal ions.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dichloro-8-quinolinol: Another quinoline derivative with similar structural features but different substitution patterns.

    2-[(5-Chloro-8-hydroxy-7-quinolinyl)amino]-1-(4-chlorophenyl)-2-hydroxyethanone: A closely related compound with a different phenyl substitution.

Uniqueness

2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4’-phenylacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a compound of significant interest in various research fields.

Properties

CAS No.

25912-22-5

Molecular Formula

C23H17ClN2O3

Molecular Weight

404.8 g/mol

IUPAC Name

2-[(5-chloro-8-hydroxyquinolin-7-yl)amino]-2-hydroxy-1-(4-phenylphenyl)ethanone

InChI

InChI=1S/C23H17ClN2O3/c24-18-13-19(22(28)20-17(18)7-4-12-25-20)26-23(29)21(27)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-13,23,26,28-29H

InChI Key

VYOAZYSLWRAWSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(NC3=CC(=C4C=CC=NC4=C3O)Cl)O

Origin of Product

United States

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